molecular formula C53H85ClN14O17 B056001 (R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1 CAS No. 124888-22-8

(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1

Cat. No. B056001
CAS RN: 124888-22-8
M. Wt: 1225.8 g/mol
InChI Key: YMFYPHGOLKNWQN-AQLQTECXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1, also known as SyrA1, is a lipopeptide antibiotic produced by the plant pathogenic bacterium Pseudomonas syringae pv. syringae. It is a cyclic heptapeptide with a fatty acid chain attached to a serine residue. SyrA1 has gained attention for its potential use as an antimicrobial agent due to its unique structure and mechanism of action.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Syringic Acid (SA) - A Phenolic Compound's Therapeutic Applications : Syringic acid, derived from a similar biosynthetic pathway and sharing structural similarities with phenolic compounds, demonstrates a broad range of therapeutic applications. Its effectiveness in preventing diabetes, cardiovascular diseases, cancer, and cerebral ischemia highlights its potential. The compound's antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities are attributed to the presence of methoxy groups on the aromatic ring, suggesting its potential for scientific research in human health improvement (Cheemanapalli et al., 2018).

Antimicrobial and Antibiotic Resistance Research

Antibiotics in the Aquatic Environment and Resistance : The widespread use of antibiotics, including their environmental implications and the resultant antibiotic resistance, is a significant area of research. Studies focusing on antibiotics like oxytetracycline and their impact on aquatic environments shed light on the ecological risks and the development of antibiotic-resistant microorganisms. This research underscores the urgency in understanding antibiotics' environmental behaviors and developing strategies to mitigate their effects (Kovaláková et al., 2020; Daghrir & Drogui, 2013).

Applications in Pharmacokinetics and Pharmacodynamics

Cyclodextrin Complexation with Antibiotics : The formation of inclusion complexes with cyclodextrins presents a novel approach in drug delivery systems, enhancing the solubility, stability, and efficacy of antibiotics. This innovative application is crucial for developing new therapeutic strategies and improving antibiotic treatments (Boczar & Michalska, 2022).

Environmental and Health Risk Assessments

Antibiotics and Antibiotic-Resistant Genes in Groundwater : The presence of antibiotics and antibiotic-resistant genes (ARGs) in groundwater represents a growing environmental concern. Their role in inducing antibiotic resistance highlights the need for comprehensive studies to assess the long-term impacts of antibiotics on both environmental and human health. This area of research is critical for developing policies and practices to address the dissemination of ARGs and safeguard public health (Zainab et al., 2020).

properties

IUPAC Name

2-[(9Z)-18,21-bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H85ClN14O17/c1-3-5-6-7-8-12-17-30(70)25-39(72)60-37-28-85-52(84)40(38(71)26-54)67-50(81)41(42(73)51(82)83)68-46(77)31(14-4-2)61-47(78)35(24-29-15-10-9-11-16-29)65-43(74)32(18-13-23-59-53(57)58)62-44(75)33(19-21-55)63-45(76)34(20-22-56)64-48(79)36(27-69)66-49(37)80/h9-11,14-16,30,32-38,40-42,69-71,73H,3-8,12-13,17-28,55-56H2,1-2H3,(H,60,72)(H,61,78)(H,62,75)(H,63,76)(H,64,79)(H,65,74)(H,66,80)(H,67,81)(H,68,77)(H,82,83)(H4,57,58,59)/b31-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFYPHGOLKNWQN-AQLQTECXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CCC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/CC)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H85ClN14O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1225.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1

CAS RN

124888-22-8
Record name Syringomycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124888228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1
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(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1
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(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1
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(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1
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(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1
Reactant of Route 6
(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1

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